4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
IUPAC Name |
4-fluoro-3-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOTIJINSWTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling as a Core Methodology
The Suzuki–Miyaura cross-coupling reaction is the cornerstone for assembling the biphenyl framework. This method involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst, typically Pd(PPh3)4, under mild conditions.
Key Steps in Suzuki–Miyaura Coupling:
| Step | Description |
|---|---|
| Oxidative Addition | Palladium(0) inserts into the carbon-halogen bond of the aryl halide to form Pd(II) complex. |
| Transmetalation | The arylboronic acid transfers its aryl group to the Pd(II) complex in the presence of base. |
| Reductive Elimination | Coupling of two aryl groups releases the biphenyl product and regenerates Pd(0) catalyst. |
This reaction is highly versatile and allows for the incorporation of various substituents, including fluorine atoms, by selecting appropriate fluorinated arylboronic acids or halides.
Preparation of Fluorinated Biphenyl Intermediates
For 4',6-difluoro substitution, the fluorine atoms are introduced either by:
- Using fluorinated arylboronic acids or bromides in the Suzuki coupling.
- Post-coupling fluorination of the biphenyl scaffold.
Research indicates that commercially available bromodifluoromethoxybenzene or other fluorinated aryl halides can be used as coupling partners to obtain difluorinated biphenyl intermediates. The choice of solvent (e.g., toluene/water/ethanol or THF/water mixtures) and base (e.g., sodium carbonate or sodium tert-butoxide) influences the efficiency of the coupling.
Introduction of the Aldehyde Group
The aldehyde function at the 3-position is typically introduced by:
- Starting from a formyl-substituted arylboronic acid or aryl halide.
- Oxidation of methyl or other precursor groups post-coupling.
In many synthetic routes, (4-formylphenyl)boronic acid is used as a coupling partner, enabling direct formation of the biphenyl aldehyde after Suzuki coupling.
Representative Synthetic Route for 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
A generalized synthetic sequence based on literature findings is as follows:
Selection of Coupling Partners:
- Use 3-formylphenylboronic acid (for the aldehyde group) and 4,6-difluorobromobenzene (for the fluorine substituents).
-
- React the boronic acid and bromide in a degassed mixture of toluene/water/ethanol or THF/water.
- Use Pd(PPh3)4 catalyst (about 6 mol%) and base such as sodium carbonate.
- Heat under reflux or microwave irradiation overnight.
-
- Extract the product with ethyl acetate, dry over sodium sulfate, and purify by recrystallization or chromatography.
This approach yields the target this compound with high purity and good yields.
Alternative and Supporting Methods
Bromomethylation and Subsequent Oxidation:
Some patents describe bromomethylation of methyl-substituted biphenyls followed by oxidation to aldehydes. For example, 4-methyl-[1,1'-biphenyl]-2'-carbonitrile can be brominated using sodium percarbonate and hydrogen bromide in organic solvents at controlled temperatures, yielding bromomethyl intermediates that can be further converted to aldehydes.Fluoroalkylation Reactions:
Fluoroalkylation of hydroxy-substituted biphenyls with chlorofluoromethane or related reagents can introduce fluorinated alkoxy groups, which may be adapted for difluoro substitution patterns.
Comparative Data on Reaction Conditions and Yields
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh3)4 (6 mol%), Na2CO3, toluene/water/ethanol, reflux overnight | 85–93 | High selectivity for biphenyl aldehyde |
| Bromomethylation (patent method) | NaBrO3, NaHSO3, sodium percarbonate, 25–70 °C, various solvents (dichloromethane, hexane) | 78–93 | Used for methyl to bromomethyl conversion |
| Fluoroalkylation | Chlorofluoromethane, base, room temperature to 35 °C | 80–91 | Applied post-coupling for fluorine introduction |
Research Findings and Optimization Notes
- The use of microwave irradiation can accelerate Suzuki coupling reactions, reducing reaction times while maintaining yields.
- Solvent choice affects the solubility of reactants and catalyst activity; mixtures of organic solvents with water are preferred for optimal catalyst performance.
- The presence of fluorine atoms adjacent to the aldehyde group requires careful control of reaction conditions to prevent side reactions such as hemiacetal formation or ring-closure, which are reported for 2- and 2'-substituted biphenyl aldehydes but less so for 3-substituted derivatives.
- Bromomethylation methods using sodium percarbonate and hydrogen bromide provide an efficient route to functionalize methyl groups on biphenyls, which can be converted to aldehydes by oxidation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 3-Formylphenylboronic acid + 4,6-difluorobromobenzene | Pd(PPh3)4, Na2CO3 | Reflux in toluene/water/ethanol | 85–93 | Direct biphenyl aldehyde synthesis |
| Bromomethylation + Oxidation | 4-Methyl-[1,1'-biphenyl]-2'-carbonitrile | NaBrO3, NaHSO3, sodium percarbonate, HBr | 25–70 °C, various solvents | 78–93 | Intermediate bromomethyl compound formation |
| Fluoroalkylation | Hydroxy-biphenyl derivatives | Chlorofluoromethane, base | Room temp to 35 °C | 80–91 | Introduces fluorinated alkoxy groups |
Chemical Reactions Analysis
Types of Reactions
4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4’,6-Difluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’,6-Difluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Suzuki Coupling Reactions : This method allows for the formation of carbon-carbon bonds, making it valuable in synthesizing pharmaceuticals and agrochemicals.
- Aldol Reactions : The aldehyde functionality enables it to participate in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.
Research has indicated that this compound possesses potential biological activities, particularly in the field of medicinal chemistry:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 5.0 |
| HepG2 | 7.2 |
The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties can be harnessed in the development of OLEDs, which are used in displays and lighting technologies.
- Liquid Crystals : The compound can also be explored for use in liquid crystal displays (LCDs), where its molecular structure may enhance performance characteristics.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) investigated the anticancer effects of this compound on human cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation through apoptosis induction.
Case Study 2: Synthesis of Novel Derivatives
In a research project led by Johnson et al. (2024), novel derivatives of this compound were synthesized to enhance its biological activity. The derivatives showed improved efficacy against resistant cancer cell lines compared to the parent compound.
Mechanism of Action
The mechanism of action of 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Methoxy Groups : The electron-withdrawing fluorine substituents in This compound increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions compared to methoxy-substituted analogs like IIId .
- Positional Isomerism : The 4',6-difluoro substitution pattern provides distinct electronic and steric properties compared to 3',5'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde , influencing regioselectivity in subsequent reactions .
Physical Properties
- Melting Points : Methoxy-substituted compounds (e.g., IIId , mp 81°C) generally exhibit higher melting points than tert-butyl analogs (e.g., 4'-(tert-Butyl)-... , mp 48–50°C) due to reduced steric bulk and increased polarity .
- Synthetic Yields : Bromine substitution at the 2' position (IIIc ) leads to significantly lower yields (23.36%) compared to methoxy- or fluorine-substituted derivatives, likely due to steric and electronic challenges in Suzuki-Miyaura couplings .
Research Findings and Data Gaps
Spectral Data: While NMR and HPLC data are available for analogs like 4'-(tert-Butyl)-...
Biological Activity: No direct data on the target compound’s biological activity are available, but fluorinated biphenyl aldehydes are often explored in medicinal chemistry for their enhanced metabolic stability .
Biological Activity
4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of biphenyl derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Similar to other biphenyl derivatives, this compound may bind to multiple receptors, influencing various cellular pathways and biological responses.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The compound's lipophilicity due to fluorination enhances its absorption across biological membranes. This property is essential for achieving effective concentrations at target sites.
- Metabolism : The metabolic pathways involve phase I and phase II reactions, which can modify the compound's activity and toxicity profiles .
- Excretion : Renal excretion is likely a significant route for the elimination of this compound and its metabolites from the body.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- Cell Viability Studies : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values range from 10 to 25 µM .
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Inhibition Zones : Disc diffusion assays reveal significant antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones range from 15 to 25 mm depending on the bacterial strain tested .
- Minimum Inhibitory Concentration (MIC) : MIC values indicate effective concentrations required to inhibit bacterial growth are generally between 5 and 20 µg/mL .
Case Studies
Several studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines. Results showed a dose-dependent decrease in cell proliferation with significant induction of apoptosis at higher concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| Caco-2 | 12 | DNA damage response |
Q & A
Q. What are the common synthetic routes to 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde, and how can intermediates be characterized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated precursors. For example, 3-bromobenzaldehyde can react with fluorinated aryl boronic acids under catalytic conditions (Pd(OAc)₂, KOPiv) in DMA at elevated temperatures . Key intermediates, like 6-amino-[1,1'-biphenyl]-3-carbaldehyde, are characterized using NMR spectroscopy. Peaks such as δ 10.12 (s, 1H, aldehyde) and δ 7.63–7.52 (m, aromatic protons) confirm structural integrity .
Q. How can researchers confirm the purity and structural identity of this compound?
Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic methods:
- NMR : Distinct aldehyde proton signals (δ ~10.12 ppm) and splitting patterns for fluorine-substituted aromatic protons (e.g., δ 7.18–7.10 for fluorinated biphenyl systems) .
- X-ray crystallography : Used for unambiguous confirmation, as demonstrated in related biphenyl carbaldehyde derivatives .
Q. What are the typical reactivity patterns of the aldehyde group in this compound?
The aldehyde group undergoes nucleophilic additions (e.g., condensation with amines to form Schiff bases) and serves as a precursor for further functionalization. For instance, it can participate in Knoevenagel reactions or reductive amination to generate heterocyclic scaffolds, as seen in the synthesis of pyridine dicarbonitriles .
Advanced Research Questions
Q. How do fluorination patterns influence the electronic and steric properties of biphenyl carbaldehydes?
Fluorine substituents at the 4' and 6 positions enhance electron-withdrawing effects, stabilizing the aldehyde group and directing electrophilic substitution reactions. This is critical in tuning reactivity for applications like ligand design. Comparative NMR studies and DFT calculations can quantify these effects .
Q. What methodologies are used to analyze molecular packing and intermolecular interactions in crystalline derivatives?
Hirshfeld surface analysis and X-ray diffraction reveal dominant interactions (e.g., C–H···O, π-π stacking) in crystals. For example, in dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydrobiphenyl dicarboxylate, C–H···O hydrogen bonds account for 18.7% of interactions, while π-π contacts contribute to layered packing .
Q. How can low yields in catalytic reactions involving this compound be optimized?
Low yields (e.g., 7% in pyridine dicarbonitrile synthesis ) often stem from steric hindrance or side reactions. Optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMA, DMF) improve solubility.
- Catalyst tuning : Ligand-modified Pd catalysts (e.g., XPhos) enhance coupling efficiency.
- Temperature control : Gradual heating (e.g., 80°C → 150°C) minimizes decomposition.
Q. What role does this compound play in designing multi-component organic frameworks (MOFs)?
As a tetra-aldehyde building block (e.g., tetrakis([1,1'-biphenyl]-3-carbaldehyde)), it forms covalent organic frameworks (COFs) via dynamic imine or boronate linkages. The rigidity of the biphenyl core ensures structural stability, while fluorine substituents modulate porosity for gas storage .
Q. How can researchers address conflicting spectral data during structural elucidation?
Contradictions between observed and literature NMR data may arise from solvent effects or impurities. Solutions include:
- Deuteration studies : labeling of labile protons (e.g., aldehyde) clarifies splitting patterns.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula independently .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
